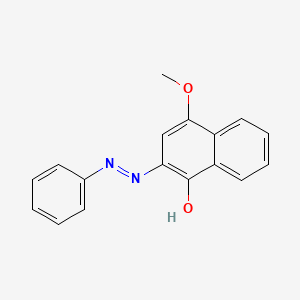
6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties . This particular compound features a unique structure that combines a benzimidazole core with an acetylamino group, an imino group, and a benzoate ester, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography . The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antifungal, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interfere with cellular signaling pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A derivative with a methyl group substitution.
Acetylbenzimidazole: A derivative with an acetyl group substitution.
Uniqueness
6-(Acetylamino)-5-imino-7-methyl-8-oxo-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)benzimidazol-3-yl benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylamino and imino groups, along with the benzoate ester, allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
160595-32-4 |
|---|---|
Molecular Formula |
C20H18N4O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(6-acetamido-5-imino-7-methyl-8-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl) benzoate |
InChI |
InChI=1S/C20H18N4O4/c1-10-15(22-11(2)25)14(21)16-17(18(10)26)24-9-8-13(19(24)23-16)28-20(27)12-6-4-3-5-7-12/h3-7,13,21H,8-9H2,1-2H3,(H,22,25) |
InChI Key |
LINVEZGIQLALNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=N)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C4=CC=CC=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)


